molecular formula C30H22N4Na2O8S2 B13799528 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt CAS No. 68109-58-0

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-, disodium salt

Cat. No.: B13799528
CAS No.: 68109-58-0
M. Wt: 676.6 g/mol
InChI Key: OFKCIIAGMLXFAK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes multiple aromatic rings and sulfonic acid groups, which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt typically involves several steps:

    Diazotization: The process begins with the diazotization of 4-hydroxyaniline to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3,3’-dimethyl-4-aminobiphenyl to form an azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.

    Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Chlorosulfonic acid, sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various sulfonated derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes, pigments, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo bonds and sulfonic acid groups play crucial roles in its reactivity and binding properties. In biological systems, it can bind to proteins and nucleic acids, altering their functions and enabling its use as a staining agent.

Comparison with Similar Compounds

Similar Compounds

    Acid Red 33: 5-Amino-4-hydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid disodium salt.

    2,6-Naphthalenedisulfonic acid: A simpler sulfonated naphthalene derivative.

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4’-((4-hydroxyphenyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)-, disodium salt is unique due to its complex structure, which includes multiple aromatic rings and azo bonds. This complexity allows for a wide range of chemical modifications and applications, making it more versatile compared to simpler compounds like Acid Red 33 and 2,6-Naphthalenedisulfonic acid.

Properties

CAS No.

68109-58-0

Molecular Formula

C30H22N4Na2O8S2

Molecular Weight

676.6 g/mol

IUPAC Name

disodium;4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C30H24N4O8S2.2Na/c1-17-13-19(3-11-26(17)32-31-22-5-7-23(35)8-6-22)20-4-12-27(18(2)14-20)33-34-29-28(44(40,41)42)16-21-15-24(43(37,38)39)9-10-25(21)30(29)36;;/h3-16,35-36H,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

OFKCIIAGMLXFAK-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC=C(C=C5)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.